![molecular formula C19H19ClN2OS B2885459 8-chloro-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-21-3](/img/structure/B2885459.png)
8-chloro-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reactivity of the compound, identifying the products formed in the reaction, and understanding the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. Computational methods can also be used to predict some of these properties .Aplicaciones Científicas De Investigación
Unexpected Transformations in Chemistry
The study by Sedova, Krivopalov, & Shkurko (2017) discusses the transformation of similar methanobenzoxadiazocine compounds in DMSO solution, undergoing slow isomerization. This research indicates the potential chemical reactivity and stability of compounds related to 8-chloro-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione.
Antibacterial Applications
Rehman et al. (2016) in their study on N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives Rehman, Rasool, Abbasi, & Siddiqui (2016) explored the antibacterial properties of oxadiazole derivatives. This implies that similar compounds like this compound might also possess antibacterial capabilities.
Corrosion Inhibition in Materials Science
Kalia et al. (2020) investigated oxadiazole derivatives as corrosion inhibitors Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya (2020). This suggests potential applications in materials science for the compound , particularly in protecting metals against corrosion.
Synthesis and Characterization in Organic Chemistry
Rai et al. (2010) conducted research on the synthesis and characterization of oxadiazole derivatives Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam (2010). This study provides insights into the methodologies that could be applicable in synthesizing and analyzing compounds like this compound.
Potential Anticancer Activity
Ibrahim et al. (2017) explored the anticancer activity of an oxygen-bridged tricyclic Biginelli adduct, a similar compound Ibrahim, El‐Sheshtawy, El-Kemary, Al-Juaid, Youssef, & El-Azab (2017). This indicates the potential for this compound to be researched for its anticancer properties.
Fungicidal Applications
Chen, Li, & Han (2000) studied oxadiazoles as fungicides Chen, Li, & Han (2000). This research can guide the exploration of the fungicidal properties of similar compounds like this compound.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-3-12-5-4-6-14(9-12)22-18(24)21-16-11-19(22,2)23-17-8-7-13(20)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWKAGRMOIWYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-fluorophenyl)methanone](/img/structure/B2885378.png)
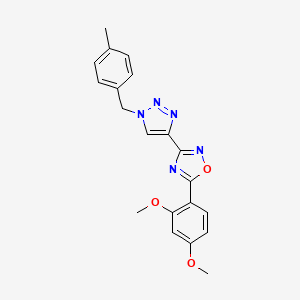
![N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2885380.png)


![2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2885385.png)

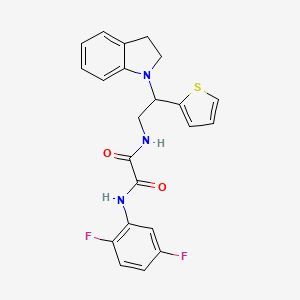
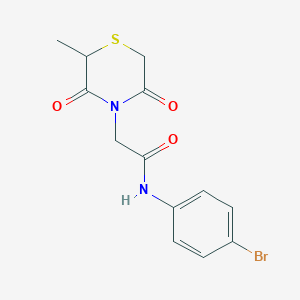
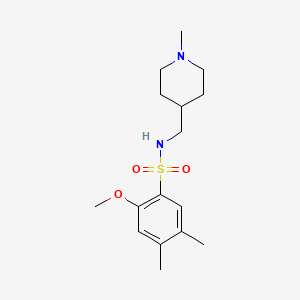
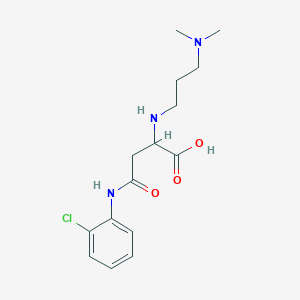
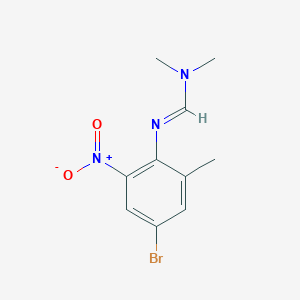
![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)